molecular formula C22H24F2N4O B5977191 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide

Número de catálogo B5977191
Peso molecular: 398.4 g/mol
Clave InChI: QBJKFWXECMVMNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide, also known as DBZP, is a novel small molecule compound that has gained interest in scientific research due to its potential therapeutic applications. DBZP is a synthetic compound that belongs to the class of benzimidazole derivatives and has been shown to possess a wide range of biological activities.

Mecanismo De Acción

The mechanism of action of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide is not fully understood, but it is believed to exert its biological effects by inhibiting specific enzymes and signaling pathways. 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. In addition, 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in several signaling pathways.
Biochemical and Physiological Effects
3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to possess several biochemical and physiological effects. In cancer cells, 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to induce cell cycle arrest and apoptosis by inhibiting the expression of anti-apoptotic proteins. In addition, 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to inhibit the production of inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. In neurological disorders, 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to improve cognitive function and reduce neuroinflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide in lab experiments is its high potency and specificity. 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to exhibit potent biological activity at low concentrations, making it an ideal compound for studying specific biological processes. However, one of the limitations of using 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.

Direcciones Futuras

There are several future directions for research on 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide. One area of research is the development of more potent and selective analogs of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide that can be used for therapeutic applications. Another area of research is the identification of the specific molecular targets of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide and the elucidation of its mechanism of action. Additionally, further research is needed to determine the safety and toxicity of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide in vivo and its potential use in clinical trials.

Métodos De Síntesis

The synthesis of 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide involves several steps, including the reaction of 2-aminobenzimidazole with 3,4-difluorobenzyl chloride to form 1-(2-amino-1H-benzimidazol-1-yl)-3,4-difluorobenzene. The intermediate product is then coupled with piperidine-3-carboxylic acid to form 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide.

Aplicaciones Científicas De Investigación

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Propiedades

IUPAC Name

3-[1-(1H-benzimidazol-2-yl)piperidin-3-yl]-N-[(3,4-difluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c23-17-9-7-16(12-18(17)24)13-25-21(29)10-8-15-4-3-11-28(14-15)22-26-19-5-1-2-6-20(19)27-22/h1-2,5-7,9,12,15H,3-4,8,10-11,13-14H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJKFWXECMVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2)CCC(=O)NCC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1H-benzimidazol-2-yl)-3-piperidinyl]-N-(3,4-difluorobenzyl)propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.